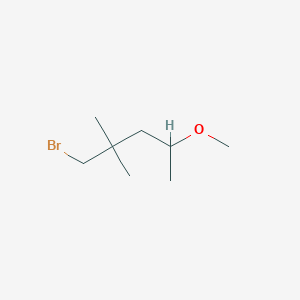

1-Bromo-4-methoxy-2,2-dimethylpentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-4-methoxy-2,2-dimethylpentane is an organic compound with the molecular formula C8H17BrO It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to a dimethylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2,2-dimethylpentane can be synthesized through the bromination of 4-methoxy-2,2-dimethylpentane. The reaction typically involves the use of bromine (Br2) or a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-methoxy-2,2-dimethylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Nucleophilic Substitution: Corresponding ethers, nitriles, or amines.

Elimination Reactions: Alkenes.

Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-4-methoxy-2,2-dimethylpentane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Material Science: Utilized in the preparation of specialized polymers and materials with specific properties.

Chemical Biology: Employed in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2,2-dimethylpentane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

1-Bromo-4-methoxy-2,4-dimethylpentane: Similar structure but with different substitution patterns.

1-Bromo-4-methylpentane: Lacks the methoxy group, leading to different reactivity and applications.

4-Bromo-2,2-dimethylpentane: Similar backbone but without the methoxy group.

Uniqueness: 1-Bromo-4-methoxy-2,2-dimethylpentane is unique due to the presence of both a bromine atom and a methoxy group on a dimethylpentane backbone. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and industrial processes.

Biological Activity

1-Bromo-4-methoxy-2,2-dimethylpentane is an organic compound with notable structural features that influence its biological activity. This compound, classified under alkyl bromides, has garnered interest in various fields, including medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₉BrO

- Molecular Weight : 215.25 g/mol

- CAS Number : 1564457-16-4

Biological Activity Overview

The biological activity of this compound has been explored primarily through its interaction with biological systems. The compound's bromine atom and methoxy group contribute to its reactivity and potential as a bioactive agent.

Antimicrobial Activity

Research indicates that compounds similar to 1-bromo derivatives often exhibit antimicrobial properties. The halogenated nature of the compound enhances its ability to disrupt microbial cell membranes, leading to bactericidal effects.

Cytotoxicity Studies

Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial function.

Case Studies

-

Antimicrobial Efficacy :

- A study on a series of bromoalkanes found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the bromine atom was essential for this activity, suggesting that this compound may possess similar properties.

-

Cytotoxic Effects :

- In vitro assays conducted on derivatives of brominated compounds showed varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the introduction of methoxy groups could enhance the cytotoxic potential by increasing lipophilicity and cellular uptake.

The proposed mechanism of action for the biological effects of this compound includes:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into lipid membranes, altering their integrity.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways can lead to increased levels of toxic metabolites within cells.

- Induction of Apoptosis : Activation of apoptotic pathways through ROS generation has been observed in related compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Alkyl bromide with methoxy group | Potential antimicrobial and cytotoxic effects |

| 1-Bromohexane | Simple alkyl bromide | Moderate antibacterial activity |

| 4-Methoxybenzyl bromide | Aromatic bromo compound | Significant cytotoxicity against cancer cells |

Properties

Molecular Formula |

C8H17BrO |

|---|---|

Molecular Weight |

209.12 g/mol |

IUPAC Name |

1-bromo-4-methoxy-2,2-dimethylpentane |

InChI |

InChI=1S/C8H17BrO/c1-7(10-4)5-8(2,3)6-9/h7H,5-6H2,1-4H3 |

InChI Key |

TVBBGRUYYGKUSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C)CBr)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.